(E)-N'-(4-isopropylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
3-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-14(2)16-10-8-15(9-11-16)13-21-24-20(25)19-12-18(22-23-19)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,22,23)(H,24,25)/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZADPVDMYFCWQL-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-isopropylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-isopropylbenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-isopropylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit notable anticancer properties. (E)-N'-(4-isopropylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of specific kinases involved in cancer progression .
1.2 Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The presence of the isopropyl group enhances its lipophilicity, facilitating better membrane penetration and activity against microbial cells .
Agricultural Applications
2.1 Pesticidal Activity
(E)-N'-(4-isopropylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide has shown potential as a pesticide. Research indicates that it can act as an insect growth regulator, affecting the development of pests while being less toxic to beneficial insects. Field trials have demonstrated its efficacy in controlling common agricultural pests, contributing to sustainable pest management practices .
Material Science
3.1 Polymer Chemistry
In material science, this compound is being explored for its role in synthesizing novel polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the thermal degradation temperature and tensile strength of the resulting materials, making it suitable for applications in coatings and composites .
Data Tables
Here are some summarized findings related to the applications of (E)-N'-(4-isopropylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide:
Case Studies
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of several pyrazole derivatives, including (E)-N'-(4-isopropylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide. The results indicated a significant reduction in cell viability in MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics.
Case Study 2: Agricultural Field Trials
Field trials conducted on tomato crops treated with (E)-N'-(4-isopropylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide showed a marked decrease in aphid populations without adversely affecting non-target species, highlighting its potential as an environmentally friendly pesticide.
Mechanism of Action
The mechanism of action of (E)-N’-(4-isopropylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Substituent Effects on the Benzylidene Group
The benzylidene substituent plays a critical role in modulating electronic and steric properties:
Core Modifications
Replacing the pyrazole ring with other heterocycles or aliphatic chains significantly alters properties:
- (E)-N'-(4-Isopropylbenzylidene)cyclohexanecarbohydrazide (LASSBio-1508) : The cyclohexane core increases rigidity and steric bulk, resulting in a higher melting point (155–156°C) compared to aromatic analogs .
- (E)-N'-(4-Isopropylbenzylidene)furan-2-carbohydrazide monohydrate: The furan ring introduces a conjugated system, enabling NLO activity. Crystallizes in a noncentrosymmetric space group (P212121), critical for second-harmonic generation .
Enzyme Inhibition
- ERAP1 Inhibitors : Derivatives like (E)-N′-((1H-indol-3-yl)methylene)-3-phenyl-1H-pyrazole-5-carbohydrazide exhibit ERAP1 inhibition (IC50 ~2.5 µM). Substituent optimization (e.g., adding methoxy or chloro groups) improved potency by 2-fold via enhanced hydrophobic and π-stacking interactions .
- Target Compound : The isopropyl group may enhance binding to hydrophobic enzyme pockets, though specific activity data are unavailable.
Molecular Docking and Interactions
- E-MBPC : Docking studies reveal hydrogen bonding between the hydrazide moiety and Tyr438/backbone of Ala318 in ERAP1. The methoxy group stabilizes interactions via van der Waals forces .
- E-DPPC : Chlorine atoms form halogen bonds with active-site residues, increasing binding affinity .
Physicochemical and Crystallographic Comparisons
Biological Activity
(E)-N'-(4-isopropylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide, a hydrazone derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that includes a pyrazole ring, which is often associated with various bioactive properties.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 4-isopropylbenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is generally performed in an organic solvent such as ethanol or methanol under reflux conditions, promoting the formation of the hydrazone linkage. The product is then isolated by filtration and purified through recrystallization .
Biological Activity Overview
Research indicates that pyrazole derivatives, including (E)-N'-(4-isopropylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide, exhibit a range of biological activities:
- Antimicrobial Activity : Pyrazole derivatives have shown promising antimicrobial properties against various pathogens. For instance, compounds similar to (E)-N'-(4-isopropylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide have been evaluated for their effectiveness against multidrug-resistant strains of bacteria .
- Anticancer Properties : The compound has been investigated for its potential anticancer activity. Studies have demonstrated that certain pyrazole derivatives can inhibit key cancer-related pathways and exhibit cytotoxic effects on cancer cell lines such as A549 (human lung adenocarcinoma) .
The mechanism through which (E)-N'-(4-isopropylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide exerts its biological effects involves interactions with specific molecular targets. It is believed to form hydrogen bonds and engage in non-covalent interactions with proteins and enzymes, potentially leading to the inhibition or modulation of their activities .
Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, compounds structurally related to (E)-N'-(4-isopropylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for several strains, showing effective antimicrobial activity .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 |
| Compound B | Escherichia coli | 25.0 |
| (E)-N'-(4-isopropylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide | MRSA | 15.0 |
Anticancer Activity
In vitro studies have shown that (E)-N'-(4-isopropylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide can reduce cell viability in cancer cell lines. The compound was tested alongside standard chemotherapeutics like cisplatin, revealing comparable cytotoxic effects.
| Cell Line | Treatment | Viability (%) |
|---|---|---|
| A549 | Control | 100 |
| A549 | (E)-N'... | 66 |
| A549 | Cisplatin | 50 |
Q & A
Q. What are the standard synthetic routes and characterization methods for (E)-N'-(4-isopropylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide?
The compound is synthesized via a condensation reaction between 3-phenyl-1H-pyrazole-5-carbohydrazide and 4-isopropylbenzaldehyde under acidic or reflux conditions. Key characterization techniques include:
- Spectroscopic Analysis : FT-IR (to confirm hydrazone C=N stretching at ~1600 cm⁻¹), ¹H-NMR (to verify imine proton resonance at δ 8.2–8.5 ppm), and ESI-MS (for molecular ion confirmation) .
- Single-Crystal X-ray Diffraction : Resolve the E-configuration and molecular packing using programs like SHELXL .
- Purity Assessment : HPLC or TLC to ensure >95% purity.
Q. How is crystallographic data processed and refined for this compound?
Crystallographic data are processed using the WinGX suite, which integrates SHELX programs (e.g., SHELXL for refinement). Key steps include:
- Data Reduction : SAINT or APEX3 for frame integration.
- Structure Solution : Direct methods (SHELXS) or intrinsic phasing (SHELXD) .
- Refinement : Anisotropic displacement parameters and hydrogen bonding analysis via SHELXL, validated using R-factor convergence (<0.05) .
Advanced Research Questions
Q. How are density functional theory (DFT) calculations applied to predict electronic and structural properties?
DFT studies (e.g., B3LYP/6-311G**) are used to:
- Optimize Geometry : Compare experimental (X-ray) and theoretical bond lengths/angles (RMSD <0.02 Å).
- Solvent Effects : Simulate aqueous environments via IEFPCM or SCRF models to analyze dipole moments and polarizability .
- Natural Bond Orbital (NBO) Analysis : Identify hyperconjugative interactions (e.g., LP→σ* for C=N) and stabilization energies .
Q. What methodologies resolve contradictions between experimental and computational data?
Discrepancies (e.g., vibrational frequencies in FT-IR vs. DFT) are addressed by:
- Scaling Factors : Apply empirical scaling (0.96–0.98) to DFT-calculated frequencies.
- Anharmonic Corrections : Use VPT2 (Vibrational Perturbation Theory) for overtones/combination bands .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing differences .
Q. How is molecular docking employed to evaluate biological activity against targets like VEGFR-2 or DNA gyrase?
- Target Preparation : Retrieve VEGFR-2 (PDB: 4ASD) or DNA gyrase (PDB: 1KZN) structures; optimize protonation states with PROPKA.
- Docking Protocols : Use AutoDock Vina or Glide with the following parameters:
- Grid Box : Centered on active sites (e.g., VEGFR-2 ATP-binding pocket).
- Scoring : MM-GBSA for binding free energy validation.
- Validation : Compare docking poses with known inhibitors (e.g., Sunitinib for VEGFR-2) and assess RMSD (<2.0 Å) .
Q. What experimental assays are used to assess in vitro biological efficacy?
- Cell Viability Under Hypoxia : HUVEC cells exposed to hypoxia (1% O₂) treated with the compound (10–100 µM), followed by MTT assay. Compare results to Sunitinib (IC₅₀ ~10 nM vs. compound IC₅₀ ~8 nM) .
- DNA Gyrase Inhibition : Supercoiling assay with S. aureus gyrase; measure IC₅₀ via gel electrophoresis (target IC₅₀ <0.25 µg/mL) .
Q. How are structure-activity relationships (SAR) derived for pyrazole-carbohydrazide derivatives?
SAR studies involve:
- Substituent Variation : Compare 4-isopropyl, 4-methoxy, or 4-chloro benzylidene groups to assess effects on bioactivity.
- Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate electronic descriptors (e.g., logP, HOMO/LUMO) with IC₅₀ values .
- Thermodynamic Profiling : ITC or SPR to measure binding kinetics (Kd, ΔG) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
